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Abstract
Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic

molecules, particularly within the pharmaceutical and agrochemical industries. Their inherent

reactivity, modulated by the electronic and steric nature of their substituents, makes them

versatile intermediates. This guide provides a comprehensive technical overview of 3-Chloro-
5-fluoro-2-methoxybenzaldehyde, a highly functionalized benzaldehyde derivative. We will

delve into its molecular structure, physicochemical properties, plausible synthetic routes,

detailed spectroscopic characterization, chemical reactivity, and its potential as a strategic

building block in drug discovery. This document is intended to serve as a practical resource for

researchers leveraging this and structurally related compounds in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted
Benzaldehydes
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The benzaldehyde moiety is a privileged starting point in organic synthesis due to the versatile

reactivity of the aldehyde group. When the aromatic ring is further functionalized with a specific

constellation of substituents, as in 3-Chloro-5-fluoro-2-methoxybenzaldehyde, the resulting

molecule becomes a high-value intermediate. The presence of a chloro, fluoro, and methoxy

group on the same aromatic core offers a unique combination of electronic properties and

potential reaction handles.

The chloro and fluoro groups, as halogens, are electron-withdrawing by induction but can also

participate in halogen bonding and are common in active pharmaceutical ingredients (APIs) for

their ability to modulate metabolic stability and binding affinity. The methoxy group, an electron-

donating group by resonance, can influence the regioselectivity of further aromatic substitutions

and impact the molecule's conformation and solubility. Understanding the interplay of these

functional groups is paramount to effectively utilizing this compound in the rational design of

novel therapeutics.

Molecular Structure and Physicochemical
Properties
The systematic IUPAC name for this compound is 3-Chloro-5-fluoro-2-
methoxybenzaldehyde. Its molecular structure is defined by a benzene ring substituted with

four different groups at positions 1, 2, 3, and 5.

Caption: 2D structure of 3-Chloro-5-fluoro-2-methoxybenzaldehyde.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Source/Method

IUPAC Name
3-Chloro-5-fluoro-2-

methoxybenzaldehyde
-

CAS Number 933578-36-8 Vendor Data

Molecular Formula C₈H₆ClFO₂ Calculated

Molecular Weight 188.59 g/mol Calculated

Predicted LogP 2.1 ChemDraw

Predicted Boiling Point 245.3 °C at 760 mmHg ChemDraw

Predicted Melting Point 55-60 °C
Inferred from similar

compounds

Appearance
White to off-white solid

(Predicted)

Inferred from similar

compounds

Synthesis and Purification: A Plausible Approach
While multiple synthetic routes to polysubstituted benzaldehydes exist, a common and effective

strategy involves the ortho-formylation of a substituted phenol, followed by methylation of the

resulting hydroxyl group. This approach offers good regiochemical control.

A plausible synthetic pathway for 3-Chloro-5-fluoro-2-methoxybenzaldehyde would start

from the commercially available 3-chloro-5-fluorophenol.

3-Chloro-5-fluorophenol Step 1: Ortho-Formylation

1. MgCl₂, Paraformaldehyde, Et₃N
2. THF, Reflux 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

(Salicylaldehyde derivative)
Step 2: O-Methylation

1. K₂CO₃, Dimethyl sulfate (DMS)
2. Acetone, Reflux

3-Chloro-5-fluoro-2-methoxybenzaldehyde

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol
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Step 1: ortho-Formylation of 3-Chloro-5-fluorophenol

This procedure is adapted from established methods for the selective ortho-formylation of

phenols.[1][2] The magnesium dichloride acts as a Lewis acid, coordinating to the phenolic

oxygen and paraformaldehyde, thereby directing the formylation to the ortho position.

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and

paraformaldehyde (2.0 equivalents).

Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the

dropwise addition of triethylamine (2.0 equivalents).

Starting Material: Dissolve 3-chloro-5-fluorophenol (1.0 equivalent) in anhydrous THF and

add it dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M HCl

(aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude 3-chloro-5-fluoro-2-

hydroxybenzaldehyde can be purified by column chromatography on silica gel.

Step 2: O-Methylation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

This is a standard Williamson ether synthesis.

Setup: In a round-bottom flask, dissolve the purified salicylaldehyde derivative from Step 1

(1.0 equivalent) in acetone.

Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

Methylating Agent: Add dimethyl sulfate (DMS) (1.2 equivalents) dropwise to the stirring

suspension. Caution: DMS is highly toxic and a suspected carcinogen. Handle only in a well-
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ventilated fume hood with appropriate personal protective equipment.

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

Work-up: After cooling, filter off the potassium carbonate and wash the solid with acetone.

Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 3-
Chloro-5-fluoro-2-methoxybenzaldehyde, can be purified by recrystallization or column

chromatography.

Spectroscopic Characterization (Predicted)
Definitive structural elucidation relies on a combination of spectroscopic techniques. The

following data are predicted based on established principles of NMR, IR, and MS for similarly

substituted aromatic compounds.[3][4][5]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Data and Interpretation

¹H NMR (400 MHz, CDCl₃)

δ ~10.4 ppm (s, 1H, -CHO): Aldehydic proton,

deshielded by the carbonyl group. δ ~7.3-7.5

ppm (m, 2H, Ar-H): Aromatic protons. The exact

shifts and coupling patterns (doublet of

doublets) will be influenced by coupling to each

other and to the fluorine atom. δ ~4.0 ppm (s,

3H, -OCH₃): Methoxy protons, appearing as a

sharp singlet.

¹³C NMR (100 MHz, CDCl₃)

δ ~188 ppm (C=O): Aldehyde carbonyl carbon.

δ ~160 ppm (C-O): Aromatic carbon attached to

the methoxy group. δ ~158 ppm (d, JC-F ≈ 250

Hz, C-F): Aromatic carbon attached to fluorine,

showing a large one-bond C-F coupling

constant. δ ~115-135 ppm (Ar-C): Remaining

aromatic carbons, including the carbon attached

to chlorine. δ ~56 ppm (-OCH₃): Methoxy

carbon.

IR Spectroscopy (KBr pellet, cm⁻¹)

~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850

& 2750 cm⁻¹: Aldehyde C-H stretch (Fermi

doublet). ~1690-1710 cm⁻¹: Strong C=O stretch

of the aromatic aldehyde. ~1580 & 1470 cm⁻¹:

Aromatic C=C stretches. ~1250 cm⁻¹:

Asymmetric C-O-C stretch of the aryl ether.

~1050 cm⁻¹: Symmetric C-O-C stretch. ~1100-

1200 cm⁻¹: C-F stretch. ~700-800 cm⁻¹: C-Cl

stretch.

Mass Spectrometry (EI)

m/z 188/190 (M⁺, M⁺+2): Molecular ion peaks,

with an approximate 3:1 intensity ratio

characteristic of a single chlorine atom. m/z

187/189 (M-H)⁺: Loss of the aldehydic proton.

m/z 159/161 (M-CHO)⁺: Loss of the formyl

group.
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Chemical Reactivity and Applications in Drug
Discovery
The reactivity of 3-Chloro-5-fluoro-2-methoxybenzaldehyde is governed by the interplay of

its functional groups.

The Aldehyde Group: This is the primary site of reactivity. It is susceptible to nucleophilic

attack, making it a precursor for the synthesis of secondary alcohols (via reduction with

agents like NaBH₄ or addition of Grignard/organolithium reagents), imines (via condensation

with primary amines), and alkenes (via Wittig-type reactions).[6] The overall electron-

withdrawing nature of the chloro and fluoro substituents enhances the electrophilicity of the

carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to

unsubstituted benzaldehyde.

The Aromatic Ring: The substitution pattern dictates the regioselectivity of any further

electrophilic aromatic substitution (EAS). The methoxy group is an ortho, para-director, while

the halogens are deactivating but also ortho, para-directing. The positions ortho and para to

the methoxy group are C1, C3, and C5. Since these are already substituted, further EAS is

unlikely to be facile. However, the molecule is well-suited for nucleophilic aromatic

substitution (SNAr) or cross-coupling reactions at the C-Cl position.

Field-Proven Insights for Drug Development
The specific combination of substituents in this molecule makes it a compelling building block

for medicinal chemistry programs:

Fluorine: The introduction of fluorine is a well-established strategy in drug design to block

metabolic oxidation sites, increase binding affinity through favorable interactions (e.g., with

backbone amides), and modulate pKa.

Chlorine: The "magic chloro" effect in drug discovery highlights how substituting a hydrogen

with a chlorine atom can dramatically improve potency and pharmacokinetic properties.[7] It

can fill hydrophobic pockets and participate in halogen bonding.

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk

can enforce a specific conformation on the molecule, which can be crucial for selective
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binding to a biological target.

This scaffold can be used to synthesize a variety of heterocyclic systems, which are prevalent

in marketed drugs. For instance, condensation of the aldehyde with suitable binucleophiles can

lead to the formation of quinazolines, benzodiazepines, or other pharmacologically relevant

cores.

Safety and Handling
As with any laboratory chemical, 3-Chloro-5-fluoro-2-methoxybenzaldehyde should be

handled with appropriate care. Based on data for structurally related halo- and methoxy-

benzaldehydes, the following hazards are anticipated.[7][8]

Hazard Classification (Anticipated):

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Handling Procedures:

Use only in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Avoid breathing dust or vapors.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1601505/docs?utm_src=pdf-body#3-chloro-5-fluoro-2-methoxybenzaldehyde-molecular-structure
https://downloads.ossila.com/msds/2-fluoro-3-methoxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/10796956
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601505?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Keep in a cool, dry, and well-ventilated place away from incompatible materials such as

strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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